molecular formula C12H16O3S B1655395 Cyclopentyl tosylate CAS No. 3558-06-3

Cyclopentyl tosylate

Cat. No.: B1655395
CAS No.: 3558-06-3
M. Wt: 240.32 g/mol
InChI Key: ZWOQVPFVARFZSF-UHFFFAOYSA-N
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Description

Cyclopentyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a cyclopentyl group attached to the tosylate moiety. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, which facilitate various substitution and elimination reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl tosylate can be synthesized through the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the hydroxyl group of cyclopentanol on the sulfonyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl tosylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the excellent leaving group ability of the tosylate moiety, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and alkoxides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are commonly used.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium iodide yields cyclopentyl iodide.

    Elimination Reactions: The major product is cyclopentene.

Scientific Research Applications

Organic Synthesis

Applications:

  • Intermediate in Pharmaceutical Synthesis: CPT serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups into molecular frameworks.
  • Synthesis of Functionalized Compounds: CPT is utilized to synthesize complex molecules, including chiral compounds that are crucial in drug development.

Case Study:
A study demonstrated the use of CPT in the synthesis of chiral dienones through cobalt-catalyzed carbonylative cross-coupling reactions. The reaction yielded high enantioselectivity, showcasing CPT's role in producing valuable chiral intermediates under mild conditions .

Biological Studies

Applications:

  • Modification of Biomolecules: CPT can modify biomolecules, aiding researchers in studying enzyme mechanisms and protein functions. By attaching various nucleophiles to the tosylate group, researchers can investigate the effects on biological activity.

Case Study:
Research involving cyclopentyl-modified adenosine analogs showed that introducing a cyclopentyl group significantly influenced binding affinities to specific receptors, highlighting CPT's role in probing biological interactions .

Material Science

Applications:

  • Preparation of Functionalized Polymers: CPT is employed in the synthesis of functionalized polymers that exhibit specific properties useful in advanced materials science applications.

Case Study:
The use of CPT in polymer chemistry has been explored for creating materials with tailored mechanical and thermal properties. For instance, polymers synthesized using CPT have shown enhanced performance in applications such as coatings and adhesives.

Chemical Reactions Involving Cyclopentyl Tosylate

CPT participates in several key chemical reactions:

Reaction TypeDescriptionTypical Conditions
Nucleophilic SubstitutionCPT readily reacts with nucleophiles (e.g., halides, cyanides) to form new compounds.Sodium iodide in acetone or potassium cyanide in DMSO
Elimination ReactionsUnder basic conditions, CPT can undergo elimination to form cyclopentene.Strong bases like sodium ethoxide or potassium tert-butoxide

Mechanism of Action

The mechanism of action of cyclopentyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate moiety stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

Cyclopentyl tosylate can be compared with other tosylates and sulfonates, such as:

    Cyclohexyl tosylate: Similar in structure but with a six-membered ring, leading to different steric and electronic properties.

    Methanesulfonates: These compounds have a similar leaving group ability but differ in their alkyl group structure.

Uniqueness: this compound is unique due to its five-membered ring structure, which imparts distinct reactivity and steric effects compared to other tosylates. This makes it a valuable reagent in specific synthetic applications where such properties are advantageous.

Biological Activity

Cyclopentyl tosylate (CPT) is a versatile compound widely used in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Its biological activity is primarily linked to its role as a leaving group in nucleophilic substitution and elimination reactions. This article delves into the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

This compound acts as a substrate for nucleophilic substitution reactions, where the tosylate group serves as an excellent leaving group. The mechanism typically follows an SN1S_N1 or SN2S_N2 pathway depending on the nucleophile and reaction conditions. The stability of the carbocation formed during these reactions significantly influences the reactivity of CPT:

  • Nucleophilic Substitution : CPT can react with various nucleophiles, leading to the formation of cyclopentyl derivatives. For example, when reacted with sodium iodide, cyclopentyl iodide is produced.
  • Elimination Reactions : In certain conditions, CPT can undergo elimination to yield cyclopentene, a process influenced by sterics and solvent effects.

The tosylate moiety stabilizes the transition state and facilitates the departure of the leaving group, allowing for efficient nucleophilic attack at the electrophilic center .

Biological Applications

CPT has significant applications in biological studies:

  • Modification of Biomolecules : CPT is employed to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
  • Synthesis of Pharmaceuticals : As a synthetic intermediate, CPT contributes to the development of various pharmaceutical agents, enhancing their biological activity through structural modifications.
  • Material Science : It is also used in preparing functionalized polymers and advanced materials.

Solvolysis Studies

Research has shown that the presence of double bonds within the cyclopentane ring affects the solvolysis rate of CPT. For instance, cyclopent-3-en-1-yl tosylate reacts significantly slower than its saturated counterpart due to destabilization caused by the double bond's inductive effect on the carbocation intermediate .

Table 1: Rate Constants for Solvolysis Reactions

CompoundRate Constant (k)Solvent Environment
This compound0.007880% Ethanol/Water
Cyclopent-3-en-1-yl tosylate0.00280% Ethanol/Water
Tetramethylthis compound0.88Weakly Nucleophilic Media

This data indicates that steric hindrance and electronic effects play crucial roles in determining reaction rates.

Properties

IUPAC Name

cyclopentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOQVPFVARFZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312172
Record name cyclopentyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-06-3
Record name NSC250985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclopentyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentanol (10 g, 0.116 mol), p-toluenesulfonyl chloride (24.8 g, 0.128 mol) and ether (100 ml) were charged into a 200 cc round-bottom flask and dissolved. Then, potassium hydroxide (32.5 g, 0.58 mol) in a powder form was added slowly thereto while cooling below 10° C. in a water bath. After addition, the mixture was stirred as it was for additional 2 hours. After completion of the reaction, the mixture was poured into ice-water (20 ml), and the organic layer and the aqueous layer were separated. The organic layer was dried, and concentrated under reduced pressure to obtain cyclopentyl p-toluenesulfonate as a pale yellow viscous liquid (22.0 g, 81.8% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyclopentanol (50.0 g, 0.58 mol) and p-toluenesulfonyl chloride (120 g, 0.629 mol) were dissolved in pyridine (200 ml), and the solution was poured into ice-water (about 1 liter), followed by thoroughly stirring. The precipitated solid was filtered and dried to obtain cyclopentyl p-toluenesulfonate as a white solid (94.9 g, 0.390 mol, 68.1% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research indicates that the presence of a double bond in the cyclopentyl ring, specifically in the 3-position relative to the tosylate leaving group, leads to a significant decrease in the rate of solvolysis []. This is attributed to the electron-withdrawing inductive effect of the double bond, which destabilizes the carbocation formed during the SN1-like reaction. This destabilization makes the formation of the carbocation less favorable, hence slowing down the solvolysis rate. []

A: Studies using aminosulfur trifluorides, which replace the tosylate group with fluorine, provide insights into the stereochemical outcome of reactions involving cyclopentyl tosylates []. Similar to solvolysis reactions, the reaction with aminosulfur trifluorides proceeds predominantly with inversion of configuration at the reactive center. This suggests an SN1-like mechanism where the carbocation intermediate, although destabilized, still plays a role and allows for attack from either side leading to the observed inversion of configuration. []

A: Introducing methyl groups on the cyclopentyl ring can have complex effects on the solvolysis rate. While initial methyl substitutions at the 8-position generally increase the reaction rate, likely due to stabilization of the developing positive charge, further substitutions, especially at the 8 and 8' positions, lead to a decrease in reactivity []. This unexpected rate deceleration is potentially attributed to steric hindrance, where the bulky methyl groups hinder both the solvation of the transition state and the departure of the tosylate leaving group [].

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